molecular formula C14H26N2O4S B8784654 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(methylsulfonyl)-, 1,1-dimethylethyl ester

2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(methylsulfonyl)-, 1,1-dimethylethyl ester

Cat. No.: B8784654
M. Wt: 318.43 g/mol
InChI Key: NQIPOAKEWLVSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(methylsulfonyl)-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C14H26N2O4S and its molecular weight is 318.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H26N2O4S

Molecular Weight

318.43 g/mol

IUPAC Name

tert-butyl 8-methylsulfonyl-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C14H26N2O4S/c1-13(2,3)20-12(17)15-8-5-14(11-15)6-9-16(10-7-14)21(4,18)19/h5-11H2,1-4H3

InChI Key

NQIPOAKEWLVSJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,8-diaza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester (1.12 g, 4.66 mol) in CH2Cl2 (10 ml), triethylamine (3.88 ml) and methanesulfonyl chloride (1.08 ml, 14 mmol) are added at 0° C. The reaction mixture is stirred for overnight, quenched with ice-water and extracted with dichloromethane. The combined extracts are washed with H2O, brine and dried over sodium sulphate to give crude 8-methane sulfonyl-2,8-diaza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester (1.32 g).
Quantity
1.12 g
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reactant
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1.08 mL
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reactant
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Quantity
10 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

N,N-Diisopropylethylamine (30.0 μL, 0.000172 mol) was added to tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride (18.5 mg, 0.0000668 mol) in acetonitrile (1.0 mL, 0.019 mol), followed by methanesulfonyl chloride (10.0 μL, 0.000129 mol). After stirring for 1 h the solvent was evaporated, and the residue was dried under high vacuum and was used in the next step without further purification.
Quantity
30 μL
Type
reactant
Reaction Step One
Quantity
18.5 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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